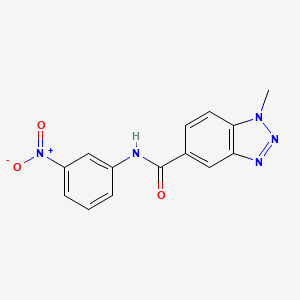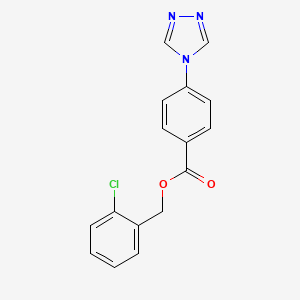![molecular formula C14H13NO3S B5797584 methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate](/img/structure/B5797584.png)
methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of N-aryl carbamates and has been found to have anti-inflammatory and analgesic properties. In
Mécanisme D'action
The mechanism of action of Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate may reduce inflammation and pain. The endocannabinoid system is a complex signaling system that is involved in the regulation of various physiological processes, including pain sensation. Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been found to modulate this system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been found to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain-related behaviors. It has also been found to modulate the expression of various inflammatory and pain-related genes. In addition, Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate for lab experiments is its relatively simple synthesis method. This makes it a readily available compound for research purposes. In addition, its low toxicity and good pharmacokinetic properties make it a safe and effective compound for use in animal studies. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential and help to optimize its use. Another direction is to explore its potential as a therapeutic agent for various inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Additionally, further studies are needed to assess the safety and efficacy of this compound in humans, which may pave the way for its development as a new therapeutic agent.
Méthodes De Synthèse
The synthesis of Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate involves the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate. The synthesis of this compound has been reported in several research articles, and it is considered a relatively straightforward process.
Applications De Recherche Scientifique
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. Several research studies have investigated the potential of this compound as a therapeutic agent for conditions such as arthritis, neuropathic pain, and cancer-related pain.
Propriétés
IUPAC Name |
methyl 2-[4-(thiophene-2-carbonylamino)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-18-13(16)9-10-4-6-11(7-5-10)15-14(17)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMMERKQCFKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)
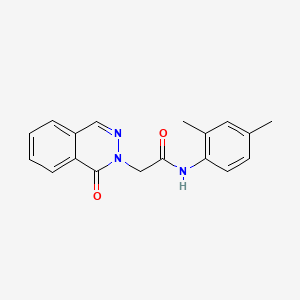
![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
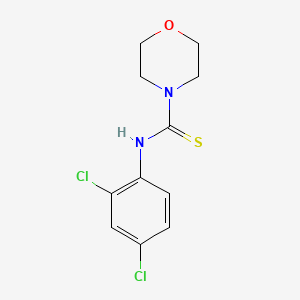
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
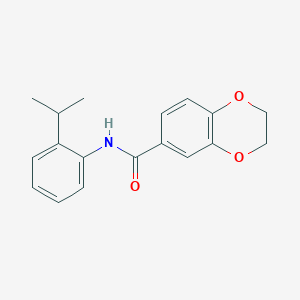
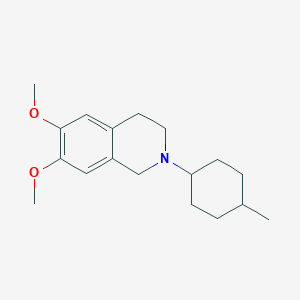
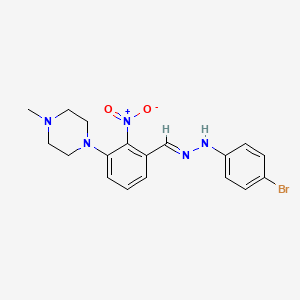
![N,N-diethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5797580.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5797595.png)
